tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic

Description

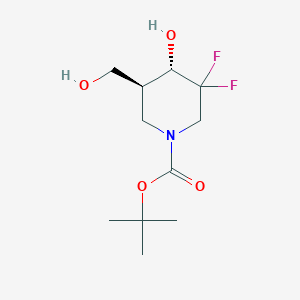

The compound tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is a piperidine derivative featuring a tert-butyl carbamate group, two fluorine atoms at the 3-position, a hydroxyl group at the 4-position, and a hydroxymethyl substituent at the 5-position. Its molecular formula is C₁₁H₁₉F₂NO₄, with a molecular weight of 267.28 g/mol . The racemic nature indicates an equimolar mixture of enantiomers, which is critical for applications requiring chiral building blocks in medicinal chemistry. Analytical characterization includes NMR, MS, and IR spectroscopy, consistent with related racemic compounds .

Properties

IUPAC Name |

tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLQVCYHEZXTMT-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C(C1)(F)F)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic typically involves several key steps:

Formation of the Piperidine Ring: : Starting with an appropriate precursor like a 3,3-difluoroacetone, one can introduce the piperidine ring through cyclization reactions, often mediated by catalytic amounts of a strong acid or base.

Hydroxylation: : Incorporation of hydroxyl groups may involve oxidizing intermediates, using reagents such as m-chloroperbenzoic acid or other peroxy acids under controlled temperature conditions.

Carboxylation: : The addition of a carboxylate group can be achieved via carbonylation reactions, which may require palladium catalysts and carbon monoxide sources.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be scaled up by employing continuous flow reactions and optimizing each step to ensure high yield and purity. Key aspects include:

Automated Reaction Systems: : Utilizing automated systems to precisely control reaction conditions.

Purification Processes: : Implementing chromatography and crystallization techniques to isolate the desired product.

Safety Measures: : Adhering to safety protocols to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions may target the difluoromethyl group or other functional groups, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : The piperidine ring's nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidizing Agents: : m-Chloroperbenzoic acid, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium, platinum, or rhodium complexes.

Major Products

Oxidation Products: : Corresponding ketones or aldehydes.

Reduction Products: : Alcohols or amines.

Substitution Products: : Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

Chiral Building Block: : Its stereochemistry makes it valuable for constructing chiral molecules in asymmetric synthesis.

Biology

Enzyme Inhibitor: : Potential use in studying enzyme mechanisms by acting as an inhibitor or substrate mimic.

Ligand: : May serve as a ligand in biochemical studies involving metal ions or protein interactions.

Medicine

Pharmaceutical Development: : Investigated for potential therapeutic properties, such as antiviral or anticancer activity.

Drug Design: : Utilized in the design of novel drug candidates targeting specific biological pathways.

Industry

Chemical Manufacturing: : Employed in the production of other valuable chemicals.

Materials Science: : Possible applications in developing new materials with unique properties.

Mechanism of Action

The biological activity of tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:

Inhibition of Enzymatic Activity: : By binding to the active site of an enzyme, the compound can prevent substrate access, thereby inhibiting the enzyme's function.

Modulation of Receptor Signaling: : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1)

- Structural Differences : Contains a single fluorine atom at the 3-position (vs. 3,3-difluoro in the target compound) and a cis configuration (vs. (4S,5S) in the target).

- Applications : Used as a chiral building block in drug discovery, similar to the target compound .

- Synthesis: Not explicitly detailed but likely involves fluorination at the 3-position.

tert-Butyl trans-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate Racemate

- Structural Similarities : Shares the difluoro, hydroxy, and hydroxymethyl substituents but adopts a trans configuration. The target compound’s (4S,5S) stereochemistry may correspond to this trans isomer .

- Analytical Data : NMR and MS spectra align with racemic mixtures, mirroring the target compound’s characterization .

Pyrazole-Substituted Piperidine Derivatives ()

Compounds 5m , 5n , and 5o share the tert-butyl piperidine-1-carboxylate backbone but differ in substituents:

- Substituents : Pyrazole rings with methoxycarbonyl and aryl groups (e.g., 4-methylphenyl, 3-trifluoromethylphenyl) instead of difluoro, hydroxy, and hydroxymethyl groups.

- Stereochemistry : Enantiomerically pure forms with specific optical rotations ([α]D²⁰ = −4.3 to +9.9), contrasting with the racemic nature of the target compound.

- Synthesis Yields : Higher yields (63–81%) compared to the target compound’s 50% yield .

Table 1: Comparison of Piperidine Derivatives

Pyrrolidine Analogues ()

Compounds KUD983 and KUD984 are pyrrolidine-based derivatives with tert-butyl and methoxycarbonyl groups.

- Structural Contrasts : Pyrrolidine core (5-membered ring) vs. piperidine (6-membered) in the target compound.

Key Findings and Implications

Fluorination Impact: The 3,3-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to monofluoro analogs .

Stereochemical Challenges : Racemic synthesis (50% yield) is less efficient than enantioselective routes for pyrazole-substituted piperidines (63–81% yields) .

Analytical Consistency : NMR and MS data for racemic compounds align across studies, supporting reliable characterization protocols .

Biological Activity

tert-Butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1881275-72-4, is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a difluoromethyl group and hydroxymethyl substituents, which may influence its pharmacological properties.

- Molecular Formula : C11H19F2NO4

- Molecular Weight : 251.27 g/mol

- Structure : The compound contains a piperidine ring with difluoro and hydroxymethyl substitutions, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for several biological pathways and enzymes.

Inhibition of Enzymatic Activity

Recent research indicates that fluorinated piperidines, including this compound, can exhibit significant inhibitory effects on enzymes involved in critical biochemical pathways:

- Inhibition of 3CLpro : In vitro studies have shown that tert-butyl (4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate racemic has the potential to inhibit the 3CLpro enzyme, which is essential for viral replication in coronaviruses. The IC50 values were determined through dose-response assays, demonstrating effective inhibition at low concentrations .

- Ligand Efficiency : The compound has been evaluated for ligand efficiency metrics. Higher ligand efficiency values indicate better binding affinity relative to molecular weight, suggesting that this compound could be a promising candidate for drug development targeting specific receptors or enzymes .

Structure-Activity Relationship (SAR)

The incorporation of difluoromethyl groups has been shown to enhance the potency of compounds against various targets. SAR studies indicate that modifications in the piperidine structure can lead to improved biological activity:

- Difluorination Impact : The presence of the difluoromethyl group significantly alters the electronic properties of the molecule, enhancing its interaction with target proteins .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3CLpro Inhibition | Viral Replication | 0.25 | |

| Ligand Efficiency Assessment | Various Enzymes | N/A | |

| Cardiac Toxicity Assessment | hERG Affinity | Low |

Case Study: Inhibition of Viral Replication

In a controlled study, the compound was tested against SARS-CoV-2's main protease (3CLpro). The results indicated a potent inhibitory effect, with an IC50 value suggesting effective antiviral properties. This finding highlights the potential use of this compound in antiviral drug development.

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound exhibits low hERG channel affinity, indicating a reduced risk of cardiac toxicity compared to other fluorinated compounds. This is crucial for its development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.